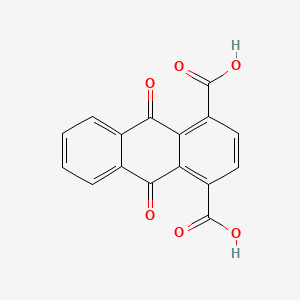

9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid

Description

9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid is an anthracene-based dicarboxylic compound. It is known for its larger conjugating π-system, which enables the development of fluorescent materials. This compound exhibits interesting magnetic and luminescent properties, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name |

9,10-dioxoanthracene-1,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O6/c17-13-7-3-1-2-4-8(7)14(18)12-10(16(21)22)6-5-9(11(12)13)15(19)20/h1-6H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJXGZPKDAAQIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid typically involves the oxidation of anthracene. Common oxidants used in this process include chromium (VI) compounds. Another method involves the Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride (AlCl3), leading to the formation of o-benzoylbenzoic acid as an intermediate .

Industrial Production Methods: Industrial production methods for this compound often utilize the Diels-Alder reaction of naphthoquinone and butadiene followed by oxidative dehydrogenation. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction with copper can yield anthrone.

Common Reagents and Conditions:

Oxidation: Chromium (VI) compounds.

Reduction: Copper.

Substitution: Sulfuric acid and sodium chlorate.

Major Products:

Anthrone: Formed through reduction.

1-Chloroanthraquinone: Formed through substitution reactions.

Scientific Research Applications

9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid has a wide range of applications in scientific research:

Biology: Its fluorescent properties make it useful in various biological imaging techniques.

Industry: Utilized in the production of dyes, pharmaceuticals, and catalysts.

Mechanism of Action

The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid involves its ability to act as a bridging carboxylic acid ligand. The presence of the anthracene ring provides steric bulk, enabling the formation of stable complexes with various metal ions. This property is crucial for its applications in MOFs and other coordination chemistry .

Comparison with Similar Compounds

9,10-Anthracenedicarboxylic acid: Another anthracene-based compound with similar fluorescent properties.

Uniqueness: 9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid is unique due to its larger conjugating π-system, which enhances its fluorescent and magnetic properties. This makes it particularly valuable in the development of advanced materials and industrial applications .

Biological Activity

9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid (CAS Number: 54292-11-4) is an anthracene derivative notable for its unique structural features and biological activities. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. Its larger conjugated π-system enhances its fluorescent and magnetic properties, making it a candidate for advanced material applications and biological imaging techniques.

Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 324.29 g/mol. The compound features two carboxylic acid groups and two carbonyl groups that contribute to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C18H12O6 |

| Molecular Weight | 324.29 g/mol |

| InChI Key | UUIRUJLGYDKZGA-UHFFFAOYSA-N |

| Exact Mass | 324.063388 g/mol |

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions due to the presence of the anthracene ring and carboxylic acid functionalities. This property is crucial for its applications in coordination chemistry and metal-organic frameworks (MOFs), where it serves as a bridging ligand.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress.

2. Anticancer Activity

Studies have demonstrated that derivatives of this compound possess anticancer properties. For instance, compounds related to anthracene derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

3. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies illustrate the biological activities of this compound:

- Study on Anticancer Effects : A study demonstrated that a derivative of this compound inhibited the growth of human glioblastoma cells through the modulation of NF-κB signaling pathways. The IC50 value was reported at approximately 25 μM in vitro.

- Antimicrobial Testing : In vitro tests indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL.

Applications in Research

The unique properties of this compound make it suitable for various applications:

- Fluorescent Probes : Its strong fluorescent properties allow it to be used as a probe in biological imaging.

- Material Science : The compound is utilized in the development of advanced materials such as MOFs for gas storage and separation applications.

Q & A

Q. What are the optimal synthetic routes for 9,10-Dioxo-9,10-dihydroanthracene-1,4-dicarboxylic acid, and how do oxidant choices impact yield and purity?

The compound can be synthesized via oxidation of dihydroanthracene precursors. For example, MnO₂ or DDQ selectively oxidizes the 9,10-positions to form the dioxo group, with DDQ offering higher regioselectivity. Alternatively, reductive coupling using Zn dust in ammonia with CuSO₄ as a catalyst achieves 72% yield, followed by oxidation to stabilize the dicarboxylic acid moiety. Key parameters include temperature control (70–85°C) and stoichiometric optimization to prevent side reactions .

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Single-crystal X-ray analysis confirms the planar anthraquinone core and carboxyl group orientations. The triclinic crystal system (space group P1) shows unit cell parameters: a = 8.208 Å, b = 9.730 Å, c = 9.902 Å, with angles α = 73.26°, β = 79.99°, γ = 80.77°. Hydrogen-bonding networks between carboxyl groups and dioxo moieties stabilize the lattice, critical for interpreting reactivity .

Q. What NMR strategies are effective for characterizing this compound’s regiochemistry?

¹H NMR (DMSO-d6) reveals distinct aromatic proton environments: δ 8.64 (d, J = 1.7 Hz, H-1), δ 8.38 (dd, J = 8.0, 1.6 Hz, H-2), and δ 8.28 (dd, J = 8.0, 1.9 Hz, H-3). ¹³C NMR confirms carbonyl carbons at δ 181.9 (C-9/C-10) and carboxyl carbons at δ 165.9. Solvent-induced shifts in DMSO enhance resolution of acidic protons .

Q. How can researchers validate purity for this acid using HPLC-MS?

Reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water gradient) paired with ESI-MS detects trace impurities. Monitor m/z 253.1 [M–H]⁻ for the parent ion and assess fragmentation patterns (e.g., loss of CO₂ at m/z 209). Column temperature (25–40°C) and flow rate (0.5–1.0 mL/min) optimize separation .

Advanced Research Questions

Q. What computational methods predict electronic properties, and how do they align with experimental data?

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and absorption spectra. The anthraquinone core exhibits a calculated λmax at 420 nm (π→π* transition), correlating with UV-Vis experimental data. Solvent effects (PCM model) refine predictions for polar solvents like DMSO .

Q. How does the compound’s planarity influence supramolecular assembly?

π-π stacking (3.5–4.0 Å interplanar distances) and carboxyl-dioxo hydrogen bonds (O···O = 2.65 Å) drive 2D sheet formation. Crystal packing analysis (Mercury software) reveals slip-stacked anthracene cores, relevant for designing organic semiconductors or coordination polymers .

Q. What strategies improve regioselective functionalization of the anthracene backbone?

Protect carboxyl groups via methyl esters (SOCl₂/MeOH) before electrophilic substitution. Nitration at C-3/C-8 is favored due to electron-withdrawing dioxo groups. Deprotection with NaOH/EtOH restores carboxylic acids. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) .

Q. How are acid dissociation constants (pKa) determined experimentally?

Potentiometric titration in 0.1 M KCl (25°C) identifies two pKa values: pKa₁ ≈ 2.8 (first carboxyl) and pKa₂ ≈ 4.1 (second carboxyl). UV-pH titration (240–400 nm) validates deprotonation-induced spectral shifts. Solvent mixtures (e.g., DMSO-water) modulate protonation equilibria .

Q. What thermal analysis methods assess stability for materials applications?

Differential scanning calorimetry (DSC) shows decomposition onset at 297°C (pyridine solvent residue). Thermogravimetric analysis (TGA) under N₂ reveals 95% mass loss by 400°C. Annealing at 150°C for 2 hours improves crystallinity for thin-film device integration .

Q. How can conflicting reports on photoreactivity be resolved?

Controlled UV irradiation (365 nm) in degassed DMF generates singlet oxygen (¹O₂), quantified via trapping with 9,10-dimethylanthracene. Compare quantum yields (ΦΔ) across solvents. EPR spin-trapping (TEMPO) confirms radical intermediates, critical for photocatalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.